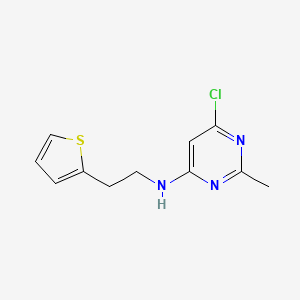

6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-2-methyl-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3S/c1-8-14-10(12)7-11(15-8)13-5-4-9-3-2-6-16-9/h2-3,6-7H,4-5H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZZRUIVEKTKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

As a pyrimidinamine derivative, it likely interacts with its targets by inhibiting the electron transport in mitochondrial complex i. This inhibition disrupts the normal function of the mitochondria, leading to various downstream effects.

Biochemical Pathways

The biochemical pathways affected by 6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine are likely related to energy production within the cell. By inhibiting mitochondrial complex I, the compound disrupts the electron transport chain, a crucial component of cellular respiration. This disruption can lead to a decrease in ATP production, affecting various cellular processes that rely on this energy source.

Biochemical Analysis

Biochemical Properties

6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways and cellular processes that rely on kinase activity. Additionally, this compound may bind to specific receptors on cell surfaces, modulating their activity and downstream signaling events.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. By affecting these transcription factors, this compound can alter the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing the transfer of phosphate groups to their substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, such as cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression, cell signaling pathways, and metabolic processes.

Biological Activity

6-Chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring with specific substituents that may influence its interaction with biological targets, making it a candidate for the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 239.72 g/mol. The compound contains a chlorine atom at the 6-position, a methyl group at the 2-position, and an N-(2-(thiophen-2-yl)ethyl) group at the 4-position of the pyrimidine ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClN₃S |

| Molar Mass | 239.72 g/mol |

| CAS Number | 1248273-47-3 |

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of related derivatives. For instance, compounds exhibiting structural similarities demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial properties . Additionally, these derivatives showed synergistic effects when combined with established antibiotics like ciprofloxacin and ketoconazole.

Enzyme Inhibition

The compound has been reported to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . This suggests potential applications in treating bacterial infections by targeting critical pathways involved in bacterial DNA replication and folate metabolism.

Case Studies

- Antibacterial Efficacy : A study focused on a series of pyrimidine derivatives, including those structurally related to our compound, highlighted their effectiveness against resistant strains of bacteria. The research documented significant reductions in biofilm formation, which is critical in chronic infections .

- Synergistic Effects : Another investigation revealed that certain derivatives could lower the MICs of conventional antibiotics, showcasing their potential as adjuvants in antibiotic therapy . This is particularly relevant given the rising issue of antibiotic resistance.

The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors within microbial cells. This interaction can lead to modulation of enzymatic activity or disruption of cellular processes essential for bacterial survival.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s analogues differ in substituents on the pyrimidine core and amine side chains, influencing electronic properties, solubility, and target interactions. Key comparisons include:

Key Observations :

- Thiophene vs. Heterocyclic Substitutions : Replacement of thiophene with pyrazole () or furan () alters electronic and steric profiles. Thiophene’s sulfur atom may enhance lipophilicity and π-π interactions compared to oxygen in furan .

- Side Chain Length : Phenethyl () and 2-(thiophen-2-yl)ethyl groups offer varying flexibility and hydrophobicity, impacting membrane permeability .

Crystallographic and Conformational Insights

- Dihedral Angles : reports dihedral angles of 15–86° between pyrimidine and aryl substituents, influencing molecular packing and solubility . The target compound’s thiophene-ethyl chain may adopt similar conformations.

- Hydrogen Bonding : Intramolecular N–H⋯N bonds () stabilize pyrimidine derivatives, while weak C–H⋯π interactions () affect crystal lattice stability .

Preparation Methods

Starting Materials

- 2-Methyl-4,6-dichloropyrimidine: Commercially available or synthesized via chlorination of 2-methylpyrimidine derivatives.

- 2-(Thiophen-2-yl)ethylamine: Prepared or obtained commercially; serves as the nucleophile to substitute the 4-chloro position.

Reaction Conditions

- Base: A suitable base such as sodium hydride or sodium hydroxide is used to activate the amine nucleophile.

- Solvent: Common solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.

- Temperature: The reaction typically proceeds at room temperature to moderate heating (e.g., 25–80°C), depending on the reactivity of the starting materials.

Reaction Mechanism

- The nucleophilic amine attacks the electrophilic 4-chloro position on the pyrimidine ring.

- Chloride ion is displaced, forming the desired 4-amino substituted pyrimidine.

Example Synthetic Route (Adapted from Related Pyrimidine Derivatives)

Although direct literature on this exact compound is limited, the preparation method is analogous to those described for similar 6-chloro-2-methylpyrimidine derivatives with amine substitutions:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-methyl-4,6-dichloropyrimidine (if not commercially available) | Chlorination of 2-methylpyrimidine with POCl3 or similar chlorinating agents | Standard procedure in pyrimidine chemistry |

| 2 | Nucleophilic substitution of 4-chloro by 2-(thiophen-2-yl)ethylamine | 2-methyl-4,6-dichloropyrimidine + 2-(thiophen-2-yl)ethylamine, base (e.g., NaH), solvent (DMF), 25-80°C | Reaction monitored by TLC or HPLC until completion |

Research Findings and Optimization

- Base Selection: Sodium hydride is preferred for its strong basicity and ability to deprotonate the amine, enhancing nucleophilicity.

- Solvent Choice: Polar aprotic solvents increase the nucleophilicity of amines and stabilize the transition state, improving yields.

- Temperature Control: Mild temperatures prevent side reactions such as dechlorination at the 6-position or decomposition.

- Reaction Time: Typically ranges from several hours to overnight, depending on scale and conditions.

Related Synthetic Routes and Insights

In a patent describing related pyrimidine derivatives with aromatic and heterocyclic substitutions, the synthetic route involved:

- Using 2-methyl-4,6-dichloropyrimidine as a key intermediate.

- Performing nucleophilic substitution with various amines under mild conditions.

- Hydrolysis and further functionalization steps when preparing more complex derivatives.

This patent emphasizes the advantages of mild conditions, high yields, and industrial scalability, which are relevant for the preparation of this compound as well.

Summary Table of Preparation Parameters

| Parameter | Typical Range / Condition | Comments |

|---|---|---|

| Starting pyrimidine | 2-methyl-4,6-dichloropyrimidine | Commercially available |

| Nucleophile | 2-(thiophen-2-yl)ethylamine | Commercial or synthesized |

| Base | Sodium hydride (NaH) or sodium hydroxide | Enhances nucleophilicity |

| Solvent | DMF, DMSO | Polar aprotic solvents preferred |

| Temperature | 25°C to 80°C | Mild to moderate heating |

| Reaction time | 4 to 24 hours | Monitored by chromatographic methods |

| Work-up | Aqueous quench, extraction, purification | Standard organic work-up |

| Yield | Generally high (>70%) | Dependent on purity of reagents |

Q & A

Q. What synthetic routes are recommended for preparing 6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine?

- Methodological Answer : Begin with a pyrimidine core functionalized at the 4-position. A common approach involves:

Chlorination : Introduce the chloro substituent at position 6 using POCl₃ or PCl₅ under reflux conditions.

Amine Coupling : React the intermediate with 2-(thiophen-2-yl)ethylamine via nucleophilic aromatic substitution (SNAr) in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.

Monitor reaction progress via TLC or HPLC. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Reference: Similar protocols for pyrimidine derivatives are detailed in synthesis studies of 6-methyl-2-phenylpyrimidine analogs .

Q. How should researchers characterize the crystal structure of this compound?

- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) to resolve the molecular geometry. Key parameters to analyze include:

- Dihedral Angles : Measure angles between the pyrimidine ring and substituents (e.g., thiophene-ethyl group) to assess steric effects.

- Hydrogen Bonding : Identify intramolecular interactions (e.g., N–H⋯N bonds) and intermolecular C–H⋯π or C–H⋯O bonds stabilizing the crystal lattice.

- Torsional Strain : Use computational tools (e.g., Mercury or Olex2) to compare experimental data with density functional theory (DFT) calculations.

For example, studies on analogous pyrimidines revealed dihedral angles of 12.8°–86.1° between aromatic systems, influencing packing efficiency .

Q. What experimental strategies are used to assess biological activity (e.g., antimicrobial)?

- Methodological Answer : Conduct microbiological assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans):

Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL.

Time-Kill Kinetics : Evaluate bactericidal/fungicidal activity over 24 hours.

Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK293) via MTT assay to ensure selectivity.

Compare results with structurally related compounds to identify substituent effects. Pyrimidine derivatives with halogen and heteroaryl groups often exhibit enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Methodological Answer : Use design of experiments (DoE) to evaluate variables:

- Temperature : Higher temperatures (100–120°C) may accelerate SNAr but risk decomposition.

- Catalysts : Add KI or tetrabutylammonium bromide (TBAB) to enhance nucleophilicity.

- Solvent Polarity : Test DMSO vs. NMP for improved solubility of intermediates.

For regioselective chlorination, employ directing groups (e.g., methyl at position 2) to bias electrophilic substitution. Monitor by LC-MS to detect byproducts.

Reference: Optimization strategies for pyrimidine syntheses are discussed in .

Q. What computational approaches predict reactivity and binding modes for target validation?

- Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) and molecular docking:

Reactivity Prediction : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.

Docking Studies : Dock the compound into target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability.

ADMET Profiling : Predict pharmacokinetics (logP, CYP450 interactions) via SwissADME or ADMETLab.

This integrated approach reduces trial-and-error experimentation, as demonstrated in reaction path search methods .

Q. How can contradictions in hydrogen bonding data (e.g., intramolecular vs. intermolecular) be resolved?

- Methodological Answer : Perform comparative crystallographic analysis:

Polymorph Screening : Recrystallize under varied conditions (solvent, temperature) to obtain different forms.

Spectroscopic Validation : Use IR spectroscopy to detect N–H stretching frequencies (~3300 cm⁻¹) and solid-state NMR for ¹⁵N chemical shifts.

Computational Mapping : Compare SC-XRD data with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction percentages.

For example, studies on N-(4-chlorophenyl)pyrimidines resolved discrepancies in hydrogen bonding networks across polymorphs .

Q. What strategies establish structure-activity relationships (SAR) for pyrimidine analogs?

- Methodological Answer : Systematic substitution and bioactivity correlation:

Core Modifications : Replace the thiophene-ethyl group with furan, pyrrole, or phenyl to assess π-π stacking effects.

Electron-Withdrawing Groups : Introduce CF₃ or NO₂ at position 6 to enhance electrophilicity and target binding.

Pharmacophore Modeling : Identify critical moieties (e.g., chloro, methyl) using Schrödinger’s Phase.

SAR studies on 6-methyl-2-phenylpyrimidines revealed that chloro and trifluoromethyl groups improve antimicrobial potency by 3–5-fold .

Q. How to analyze stability under varying pH and thermal conditions?

- Methodological Answer : Conduct accelerated stability studies:

Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >200°C for pyrimidines).

pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; quantify degradation via HPLC.

Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and monitor photodegradation products.

For pyrimidines, acidic conditions often hydrolyze the amine linkage, necessitating enteric coating for in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.